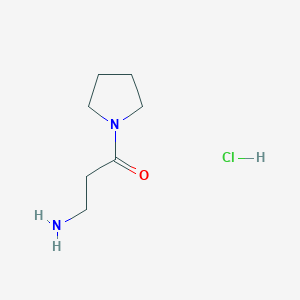

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPINJPOZAGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620616 | |

| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670253-59-5 | |

| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the fundamental basic properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS No: 670253-59-5). Due to a notable absence of comprehensive experimental data in publicly accessible scientific literature, this document provides a summary of available physical and chemical information, alongside standardized, detailed experimental protocols for determining key basic properties such as pKa and aqueous solubility. These methodologies are presented to empower researchers to generate the necessary data for this compound. At present, there is no available information regarding the biological activity or associated signaling pathways for this specific molecule.

Introduction

This compound is a chemical compound containing a pyrrolidine ring, an amide, and a primary amine. The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.[1] A thorough understanding of the basic physicochemical properties of this compound is essential for its potential application in research and drug development, influencing factors such as its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to collate the known information and provide a framework for the experimental determination of its core basic properties.

Physicochemical Properties

Currently, detailed experimental data for several key physicochemical properties of this compound, such as its acid dissociation constant (pKa) and aqueous solubility, are not available in the published literature. The following table summarizes the information that has been compiled from various chemical supplier databases.

Table 1: Summary of Known Physicochemical Data

| Property | Value | Source |

| CAS Number | 670253-59-5 | PubChemLite[2] |

| Molecular Formula | C₇H₁₅ClN₂O | Oakwood Chemical[3] |

| Molecular Weight | 178.66 g/mol | Oakwood Chemical[3] |

| Melting Point | 161-164 °C | Oakwood Chemical[3] |

| Predicted XlogP | -0.8 | PubChemLite[2] |

Experimental Protocols for Determination of Basic Properties

Given the absence of specific experimental data for this compound, this section provides detailed, generalized methodologies for determining its pKa and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa of the primary amine in this compound is a critical parameter influencing its ionization state at different pH values. Potentiometric titration is a standard and accurate method for its determination.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. The concentration should be sufficient to yield a clear titration curve.

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Place the solution on a magnetic stirrer and maintain constant, gentle stirring.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This can be found by identifying the midpoint of the steepest part of the curve (the equivalence point) and then finding the pH at half that volume of added titrant.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of a potential drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The pyrrolidine scaffold is present in numerous compounds with diverse biological activities, including but not limited to antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1] However, the specific activity of this compound remains to be elucidated.

Conclusion

This compound is a compound for which there is a significant gap in the publicly available scientific data regarding its fundamental basic properties. While some physical characteristics are known from supplier information, crucial parameters like pKa and aqueous solubility have not been experimentally determined and reported. This guide provides standardized, robust protocols to enable researchers to determine these essential properties. Further investigation is required to explore the potential biological activities and mechanisms of action of this molecule. The methodologies outlined herein provide a solid foundation for such future studies, which are essential for evaluating its potential in drug discovery and development.

References

In-depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS 670253-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, with CAS number 670253-59-5, is a chemical compound available for research and development purposes. Publicly accessible information on this specific molecule is currently limited to its basic physicochemical properties and safety data. It is classified as a β-aminoketone, a class of compounds recognized for their utility as intermediates in organic synthesis and as scaffolds in the development of biologically active molecules. The pyrrolidine moiety is also a common feature in many pharmacologically active compounds, contributing to desirable pharmacokinetic properties.[1][2][3][4] This guide summarizes the available data for this compound and provides a general overview of the synthesis and potential applications of the broader classes of β-aminoketones and pyrrolidine derivatives in the context of drug discovery.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 670253-59-5 | [5][6] |

| Molecular Formula | C₇H₁₅ClN₂O | [5][6] |

| Molecular Weight | 178.66 g/mol | [5][6] |

| Purity | Typically ≥95% | [6] |

| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [6] |

| SMILES | C1CCN(C1)C(=O)CCN.Cl | |

| Appearance | Not specified, likely a solid | |

| Storage | Store at room temperature | [6] |

Synthesis and Chemical Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, compounds of the β-aminoketone class are commonly synthesized via the Mannich reaction.[7][8] This versatile three-component condensation reaction involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[7][8]

The general workflow for a Mannich reaction to produce a β-aminoketone is depicted below.

Caption: General workflow for the Mannich reaction.

The presence of both an amine and a ketone functional group in β-aminoketones makes them versatile intermediates for further chemical modifications.[9] The amine group can undergo acylation, alkylation, and other reactions typical of primary or secondary amines, while the ketone can be involved in reactions such as reduction, condensation, and alpha-functionalization. Primary α- and β-aminoketones can be unstable and are often supplied as their more stable hydrochloride salts.[9]

Potential Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] Its inclusion in a molecule can enhance aqueous solubility and improve other physicochemical properties, which are crucial for a favorable pharmacokinetic profile. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, or in its protonated form, as a hydrogen bond donor, facilitating interactions with biological targets.

Molecules containing the β-aminoketone fragment have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][10][11]

The general process of drug discovery and development, where a compound like this compound could potentially serve as a building block, is outlined in the following diagram.

Caption: Simplified workflow of drug discovery and development.

Safety and Handling

Based on the available safety data sheets for aminoketones and related compounds, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific biological data and detailed experimental protocols for this compound are not currently available in the public domain, its structural features—a β-aminoketone core and a pyrrolidine ring—are present in many biologically active molecules. Further research is required to elucidate the specific properties and potential applications of this particular compound. Researchers working with this molecule should rely on the general principles of handling and synthesis for aminoketones and pyrrolidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 6. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]

- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 8. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigma: The Mechanism of Action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. It is intended for a technical audience in the fields of chemical research and drug development.

Executive Summary

Despite its availability from various chemical suppliers, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for this compound. Currently, there are no published studies detailing its molecular targets, signaling pathway interactions, or overall pharmacological profile. This suggests that the compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than as an end-product with characterized biological activity.

This guide will present the available physicochemical data for the compound and explore the potential pharmacological landscape of structurally related molecules to provide a hypothetical context for future research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 670253-59-5 | Chemical Suppliers |

| Molecular Formula | C₇H₁₅ClN₂O | Chemical Suppliers |

| Molecular Weight | 178.66 g/mol | Chemical Suppliers |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Table 1: Physicochemical Data for this compound. This table summarizes the fundamental chemical and physical properties of the compound, which are essential for its handling, formulation, and potential experimental design.

Hypothetical Mechanisms of Action Based on Structural Analogs

Given the absence of direct data, we can hypothesize potential biological activities by examining the pharmacology of compounds containing similar structural motifs, namely the pyrrolidine ring and the aminopropanone backbone. It is crucial to emphasize that these are speculative and require experimental validation.

The Pyrrolidine Scaffold in Pharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active compounds. Its conformational flexibility allows for optimal binding to a diverse range of biological targets.

Potential as a CNS Agent

Many compounds featuring a pyrrolidinyl moiety exhibit activity within the central nervous system. For instance, pyrovalerone and its analogs, which contain a 2-pyrrolidinyl-pentan-1-one structure, are known inhibitors of dopamine and norepinephrine transporters. While structurally different, the presence of the pyrrolidine ring in this compound could suggest a potential for interaction with monoamine transporters or other CNS receptors.

Antimicrobial and Anticancer Potential

The pyrrolidinone and pyrrolidine scaffolds are integral to various natural and synthetic compounds with demonstrated antimicrobial and anticancer properties. These activities often stem from the ability of the heterocyclic ring to engage in specific interactions with enzymes or DNA.

Proposed Experimental Workflow for Elucidation of Mechanism of Action

For researchers interested in investigating the biological activity of this compound, a structured experimental approach is recommended.

Conclusion and Future Directions

An In-depth Technical Guide to 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available information and general scientific protocols. Extensive searches have not yielded specific quantitative solubility data or detailed biological studies for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a chemical compound containing a pyrrolidine ring, a common structural motif in medicinal chemistry. The pyrrolidine scaffold is present in numerous FDA-approved drugs and is of significant interest in drug discovery due to its ability to confer desirable physicochemical properties, such as enhanced aqueous solubility, and to serve as a key part of a molecule's pharmacophore. This guide summarizes the known physicochemical properties of this compound and provides a general framework for its experimental solubility assessment. Additionally, it explores the potential biological significance of pyrrolidine-containing compounds in drug development.[1][2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 670253-59-5 | [3] |

| Molecular Formula | C₇H₁₅ClN₂O | [3] |

| Molecular Weight | 178.66 g/mol | [4] |

| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [3] |

| Purity | Typically ≥95% | [3] |

| Predicted XlogP | -0.8 | [5] |

Solubility Profile: A General Overview

As an amine hydrochloride salt, this compound is expected to be water-soluble. The protonation of the amine group to form the hydrochloride salt significantly increases the polarity of the molecule, enhancing its solubility in aqueous solutions.[6] The presence of the pyrrolidine ring may also contribute to its aqueous solubility.[7] However, quantitative data on its solubility in various solvents like water, ethanol, and DMSO is not publicly documented.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[8]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create standards for the calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Using the calibration curve, determine the concentration of the compound in the diluted supernatant.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

-

Data Presentation: The results should be presented in a table format, specifying the solvent, temperature, and the determined solubility in units such as g/L or mol/L.

Visualization of Experimental and Drug Discovery Workflows

The following diagrams illustrate the general workflow for solubility determination and the broader context of drug discovery for a novel pyrrolidine derivative.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A conceptual diagram illustrating the role of a novel pyrrolidine compound in a drug discovery pipeline.

Potential Biological Significance of Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][9] Its prevalence is due to several key features:

-

Structural Versatility: The non-planar, five-membered ring allows for the exploration of three-dimensional space, which can be crucial for binding to biological targets.[1]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance aqueous solubility and other pharmacokinetic properties of a drug candidate.[7]

-

Biological Activity: Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2]

Given that this compound contains this important structural feature, it could be a valuable building block or a candidate for screening in various drug discovery programs. Further research would be required to determine its specific biological targets and therapeutic potential.

Conclusion

While specific quantitative data on the solubility and biological activity of this compound are not currently available in the public domain, its chemical structure suggests it is likely water-soluble and may possess biological relevance due to the presence of the pyrrolidine moiety. This guide provides the known physicochemical properties and a general experimental framework for determining its solubility. Further empirical studies are necessary to fully characterize this compound and explore its potential applications in research and drug development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]

- 4. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 5. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 8. laguardia.edu [laguardia.edu]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS Number: 670253-59-5). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data, along with expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on the compound's molecular structure. Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in acquiring their own data.

Chemical Structure and Properties

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted mass spectral data for the free base form of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one is summarized below. The hydrochloride salt would likely dissociate in the mass spectrometer, leading to the detection of the protonated molecule of the free base.

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.11789 |

| [M+Na]⁺ | 165.09983 |

| [M+K]⁺ | 181.07377 |

| [M+NH₄]⁺ | 160.14443 |

| [M-H]⁻ | 141.10333 |

| [M+HCOO]⁻ | 187.10881 |

| [M+CH₃COO]⁻ | 201.12446 |

| Data sourced from PubChem predictions.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Below are the expected chemical shifts for ¹H (proton) and ¹³C (carbon-13) NMR of this compound. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons near the amine group.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (pyrrolidine, adjacent to N) | 3.2 - 3.6 | Triplet | 4H |

| -CH₂- (pyrrolidine, β to N) | 1.8 - 2.2 | Multiplet | 4H |

| -C(=O)-CH₂- | 2.8 - 3.2 | Triplet | 2H |

| -CH₂-NH₃⁺ | 3.0 - 3.4 | Triplet | 2H |

| -NH₃⁺ | 7.5 - 9.0 | Broad Singlet | 3H |

Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C=O (amide) | 170 - 175 |

| -CH₂- (pyrrolidine, adjacent to N) | 45 - 50 |

| -CH₂- (pyrrolidine, β to N) | 23 - 28 |

| -C(=O)-CH₂- | 35 - 40 |

| -CH₂-NH₃⁺ | 38 - 43 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The expected IR absorption bands for the key functional groups in this compound are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine salt) | 2800 - 3200 | Strong, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| N-H bend (primary amine salt) | 1500 - 1600 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra. Instrument parameters may need to be optimized for the specific sample and equipment used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive and/or negative ion mode over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of a chemical compound.

References

In-Depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the theoretical and known physicochemical properties of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. This compound, identified by the CAS number 670253-59-5, is a chemical building block available from various commercial suppliers.[1][2][3] This document collates available data from chemical databases and supplier information. It should be noted that detailed experimental protocols, extensive spectroscopic characterization, and biological activity data are not widely available in the public domain.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is compiled from various chemical suppliers and databases.

Table 1: General and Structural Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 670253-59-5 | [1][3] |

| Molecular Formula | C₇H₁₅ClN₂O | [1][3] |

| Molecular Weight | 178.66 g/mol | [1] |

| Canonical SMILES | C1CCN(C1)C(=O)CCN.Cl | [3] |

| InChIKey | CFTPINJPOZAGCI-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 161-164 °C | [5] |

| Boiling Point | 319.2 °C at 760 mmHg | [5] |

| Flash Point | 146.8 °C | [5] |

| Vapor Pressure | 0.000252 mmHg at 25 °C | [5] |

| Appearance | Colorless crystals or liquid | [4] |

| Purity | Commercially available up to 98% | [4] |

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| XlogP | -0.8 | [6] |

| Monoisotopic Mass | 178.0873 Da | [6] |

Chemical Structure

References

- 1. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]

- 4. 3-Amino-1-pyrrolidin-1-yl-propan-1-one hydrochloride [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]

Unveiling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Technical Guide for Drug Discovery Professionals

For immediate release: This technical whitepaper provides a comprehensive overview of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, a molecule of interest to researchers, scientists, and professionals in drug development. While specific data on this compound is limited, this guide synthesizes available information and presents potential synthetic routes and biological activities based on structurally related compounds.

Core Compound Characteristics

This compound is a small molecule featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prominent scaffold in a vast array of biologically active compounds.[1][2] The presence of a primary amine and a ketone functional group suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Data |

| CAS Number | 670253-59-5 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCN(C1)C(=O)CCN.Cl |

Data compiled from publicly available supplier information.

Proposed Synthesis and Experimental Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

-

Mannich Reaction: To a cooled solution of pyrrolidine and a suitable CH-acidic compound (e.g., a ketone or its precursor) in a protic solvent like ethanol, an aqueous solution of formaldehyde is added dropwise. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

Work-up and Extraction: The reaction is quenched, and the pH is adjusted. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the free base of the target compound.

-

Salt Formation: The purified base is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Potential Biological Activities and Signaling Pathways

Specific biological activity for this compound has not been documented in peer-reviewed literature. However, the pyrrolidine nucleus is a cornerstone in a multitude of pharmacologically active agents, exhibiting a wide range of activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4]

The structural features of this compound, particularly the basic nitrogen and the propanone linker, are reminiscent of moieties found in compounds targeting G-protein coupled receptors (GPCRs) or ion channels.

Generalized Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction with a generic GPCR signaling cascade, a common target for drugs containing amine functionalities.

Caption: Hypothetical antagonistic interaction with a GPCR signaling pathway.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, chemical entity. Its straightforward proposed synthesis and the established importance of the pyrrolidine scaffold in medicinal chemistry underscore its potential as a valuable starting point for the development of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery. Researchers are encouraged to consider this compound in screening libraries and as a precursor for the synthesis of new chemical entities.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Literature Review of a Potential Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound characterized by a β-aminoketone structure linked to a pyrrolidine ring. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the β-aminoketone functionality serves as a versatile pharmacophore and synthetic intermediate. This technical guide provides a comprehensive overview of the available information on this compound, placed within the broader context of its constituent chemical classes, and explores its potential applications and synthetic pathways based on analogous structures.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.[1][2][3] It is important to note that detailed experimental data on properties such as solubility, melting point, and spectral characteristics are not extensively reported in peer-reviewed literature.

| Property | Value | Reference |

| CAS Number | 670253-59-5 | [1][2] |

| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |

| Molecular Weight | 178.66 g/mol | [1][2] |

| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [1] |

| SMILES | C1CCN(C1)C(=O)CCN.Cl | [4] |

| InChI | InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | [4] |

Potential Significance in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural component in a wide array of pharmaceuticals.[5][6] Its prevalence is attributed to its ability to introduce a three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[5][6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with proteins and enzymes. Furthermore, the pyrrolidine scaffold can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility.

Derivatives of pyrrolidine have demonstrated a broad spectrum of biological activities, including but not limited to:

The β-aminoketone moiety is also a well-established pharmacophore. Compounds containing this functional group are known to exhibit diverse biological effects. The synthesis of various β-aminoketones via the Mannich reaction is a common strategy in the development of new therapeutic agents.[11]

Given the presence of both the pyrrolidine ring and the β-aminoketone structure, this compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates.

Synthesis and Experimental Protocols

Hypothetical Synthesis via Mannich Reaction

The Mannich reaction is a three-component condensation involving an amine (in this case, a secondary amine), formaldehyde (or a source thereof), and a compound with an acidic proton (an enolizable ketone). For the synthesis of the target molecule, a plausible pathway would involve the reaction of pyrrolidine, formaldehyde, and a protected form of 3-aminopropan-1-one.

General Experimental Protocol (Hypothetical):

-

Formation of the Mannich Reagent (Escenmoser's Salt analogue): Pyrrolidine is reacted with formaldehyde in an appropriate solvent to form the corresponding iminium salt (pyrrolidin-1-ylmethaniminium chloride).

-

Enolate Formation: A suitable precursor to 3-aminopropan-1-one, with the amino group protected (e.g., with a Boc or Cbz group), is treated with a base to form the corresponding enolate.

-

Mannich Condensation: The enolate from step 2 is then reacted with the iminium salt formed in step 1.

-

Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidolysis for Boc).

-

Salt Formation: The final product is treated with hydrochloric acid to yield this compound.

References

- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]

- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic small molecule with a chemical structure that suggests potential for biological activity, particularly within the central nervous system (CNS). While specific research on this compound is limited, its core components—a pyrrolidine ring and a β-aminoketone pharmacophore—are well-represented in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the compound's properties, outlines potential avenues for research, and details hypothetical experimental protocols to explore its therapeutic promise. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into this intriguing molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is aggregated from various chemical suppliers and databases.[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 670253-59-5 | [1] |

| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |

| Molecular Weight | 178.66 g/mol | [2][3] |

| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride | [1] |

| SMILES | C1CCN(C1)C(=O)CCN.Cl | [4] |

| Melting Point | 161-164°C | [3] |

| Boiling Point | 319.2°C at 760 mmHg | [3] |

| Flash Point | 146.8°C | [3] |

| Vapor Pressure | 0.000252mmHg at 25°C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Purity | Typically >95% | [1] |

Potential Research Areas

Based on the structural motifs present in this compound, several promising areas for research emerge. The pyrrolidine ring is a common feature in many CNS-active compounds, while the β-aminoketone moiety is a known pharmacophore with diverse biological activities.

Central Nervous System Disorders

The lipophilic nature of the pyrrolidine ring suggests potential for blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[5][6] Research could focus on:

-

Neuroprotective Effects: Investigating the compound's ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9][10]

-

Anticonvulsant Activity: Screening for efficacy in animal models of epilepsy.

-

Antidepressant and Anxiolytic Potential: Evaluating effects on mood and anxiety-related behaviors.

Antimicrobial Activity

β-aminoketones have been reported to possess antimicrobial properties.[11] Therefore, it is worthwhile to investigate the activity of this compound against a panel of pathogenic bacteria and fungi.

Anticancer Properties

Certain aminoketone derivatives have demonstrated cytotoxic effects against cancer cell lines.[12] Initial in vitro screening against a panel of human cancer cell lines could reveal potential antiproliferative activity.

Proposed Experimental Protocols

To systematically investigate the potential of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models for promising activities.

Synthesis of this compound and Analogs

While the target compound is commercially available, the ability to synthesize it and a library of analogs is crucial for structure-activity relationship (SAR) studies. A plausible synthetic route is a three-component Mannich reaction.[11]

Protocol 4.1.1: Synthesis via Mannich Reaction

-

Reaction Setup: To a solution of pyrrolidine (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol, add a catalytic amount of hydrochloric acid.

-

Addition of Ketone: Add acetophenone (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the hydrochloride salt.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Screening

A battery of in vitro assays can provide initial insights into the biological activity of the compound.

Protocol 4.2.1: Neuroprotection Assay (MTT Assay)

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

-

Induction of Toxicity: Induce neurotoxicity using an agent such as glutamate or hydrogen peroxide.

-

Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.

Protocol 4.2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilutions: Prepare serial dilutions of the compound in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.[11]

Protocol 4.2.3: Anticancer Screening (MTT Assay)

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Treatment: Treat the cells with a range of concentrations of the compound for 72 hours.

-

MTT Assay: Perform the MTT assay as described in Protocol 4.2.1 to determine cell viability and calculate the IC₅₀ value.

In Vivo Models

If promising activity is observed in vitro, subsequent evaluation in animal models is warranted.

Protocol 4.3.1: Rodent Model of Neuroprotection

-

Animal Model: Utilize a rat or mouse model of focal cerebral ischemia (e.g., middle cerebral artery occlusion) or a neurotoxin-induced model of Parkinson's disease (e.g., 6-hydroxydopamine).[7][10]

-

Drug Administration: Administer the compound (e.g., via intraperitoneal injection) before or after the induced injury.

-

Behavioral Assessment: Evaluate motor function and cognitive performance using standardized tests (e.g., rotarod, Morris water maze).

-

Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of brain tissue to assess the extent of neuronal damage.

Protocol 4.3.2: CNS Safety and Behavioral Assessment

-

Functional Observation Battery (FOB): In rodents, conduct a thorough behavioral analysis including home cage activity, response to handling, and open-field observations to assess any overt CNS effects.[13]

-

Motor Activity: Use automated photobeam arenas to quantify locomotor activity and identify any stimulant or depressant effects.[13]

Visualizations

Proposed Research Workflow

The following diagram illustrates a logical workflow for the investigation of this compound.

Caption: A logical progression for the investigation of a novel compound.

Hypothetical Neuroprotective Signaling Pathway

Based on the general mechanisms of neuroprotection, the following diagram illustrates a potential signaling pathway that could be investigated.

Caption: A potential mechanism of action for neuroprotective effects.

Conclusion

While this compound is a relatively uncharacterized molecule, its structural features present a compelling case for further investigation. This guide provides a roadmap for a systematic evaluation of its therapeutic potential, with a primary focus on CNS disorders. The proposed experimental protocols offer a starting point for researchers to unlock the promise of this and related compounds in the quest for novel therapeutics. The lack of existing data underscores the opportunity for pioneering research in this area.

References

- 1. 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride 95% | CAS: 670253-59-5 | AChemBlock [achemblock.com]

- 2. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C7H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. altasciences.com [altasciences.com]

The Pivotal Role of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive primary amine and a pyrrolidine moiety, make it a valuable intermediate in the development of novel therapeutics. This technical guide explores the significant role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Janus Kinase (JAK) inhibitors, two important classes of drugs used in the treatment of type 2 diabetes and inflammatory diseases, respectively.

Core Chemical and Physical Properties

This compound is a stable, water-soluble salt. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 670253-59-5 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Purity | Typically available at ≥95% |

Role as a Key Intermediate in Drug Synthesis

The primary utility of this compound in medicinal chemistry lies in its function as a versatile intermediate. The presence of a primary amine allows for a variety of chemical transformations, most notably N-acylation reactions, to build more complex molecular scaffolds.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many potent DPP-4 inhibitors. While direct synthesis pathways starting from this compound are proprietary and often detailed within patent literature, the logical synthetic approach involves the acylation of the primary amine with a suitable carboxylic acid or its activated derivative to form the core structure of the inhibitor.

A general synthetic workflow for the utilization of this compound in the synthesis of a hypothetical DPP-4 inhibitor is depicted below.

Synthesis of Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which are involved in signaling pathways that regulate immune and inflammatory responses. Several JAK inhibitors feature a pyrrolopyrimidine core. Patent literature reveals that substituted pyrrolidine derivatives are crucial for the synthesis of these complex heterocyclic systems.[1]

The synthesis of JAK inhibitors often involves the construction of a polysubstituted pyrrolidine ring, which is then elaborated to form the final drug molecule. This compound can serve as a precursor to these substituted pyrrolidines.

The logical pathway for its inclusion in the synthesis of a JAK inhibitor would involve its modification to introduce the necessary stereochemistry and functional groups required for the subsequent cyclization and coupling reactions to form the pyrrolopyrimidine core.

Experimental Protocols

While specific, proprietary experimental protocols from pharmaceutical development are not publicly available, a general procedure for a key reaction step, N-acylation, is provided below based on standard organic chemistry principles. This protocol is illustrative and would require optimization for specific substrates.

General Protocol for N-Acylation

Objective: To acylate the primary amine of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.

-

Coupling Agent Addition: Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.

Note: This is a generalized protocol. The choice of coupling reagent, base, solvent, and reaction temperature may vary depending on the specific substrates used.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of DPP-4 and JAK inhibitors highlights its importance in the development of modern therapeutics. The ability to readily undergo N-acylation and other chemical transformations makes it an attractive starting material for the construction of complex, biologically active molecules. Further exploration of its synthetic utility is likely to lead to the discovery of new and improved pharmaceutical agents.

References

In-depth Technical Guide: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Introduction

This document provides a technical overview of the chemical compound 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Due to the limited availability of published research on this specific molecule, this guide focuses on its fundamental chemical properties and identifies it primarily as a building block for organic synthesis. Extensive searches for its application in biological studies, drug development, or established experimental protocols have yielded minimal specific information.

Chemical Identity and Synonyms

The compound is most consistently identified by its CAS number and a primary synonym. These identifiers are crucial for accurate sourcing and for any future literature searches.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one;hydrochloride |

| Primary Synonym | 3-Amino-1-(1-pyrrolidinyl)-1-propanone hydrochloride[1] |

| CAS Number | 670253-59-5[1] |

| Molecular Formula | C₇H₁₅ClN₂O[1] |

| Molecular Weight | 178.66 g/mol [1] |

| MDL Number | MFCD07366746 |

Physicochemical Properties

The following table summarizes the basic physicochemical properties of this compound, as reported by chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 161-164 °C (dec.) | |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | Generic Data |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

Role in Research and Development

Current information suggests that this compound is utilized as a chemical intermediate or building block in organic synthesis. Its structure, featuring a primary amine and a pyrrolidinyl amide, makes it a versatile synthon for creating more complex molecules.

The logical workflow for the use of this compound in a research setting is outlined below.

Caption: Workflow for utilizing the compound as a synthetic building block.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not reveal specific, published experimental protocols where this compound is a key reactant. Researchers intending to use this compound would need to develop synthetic methodologies based on standard organic chemistry principles, such as:

-

N-Acylation: The primary amine can be readily acylated with various acyl chlorides or activated carboxylic acids to form amides.

-

Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced to a secondary amine.

-

Condensation Reactions: The amine can participate in condensation reactions with various electrophiles to form heterocycles or other complex structures.

Signaling Pathways and Biological Activity

There is currently no available information in the public domain linking this compound to any specific signaling pathways or demonstrating any inherent biological activity. Its role appears to be confined to being a constituent part of larger molecules that may have biological activity.

Conclusion

This compound is a chemical compound with potential as a building block in medicinal chemistry and drug discovery. However, there is a significant lack of published data on its specific applications, biological effects, and established synthetic protocols. Researchers and drug development professionals should view this compound as a starting material for the synthesis of novel derivatives, which would then require full characterization and biological evaluation. Further research is needed to uncover the potential of the scaffolds that can be derived from this molecule.

References

Methodological & Application

Application Notes and Protocols: 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride as a versatile synthetic building block in chemical research and drug discovery.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a tertiary amide incorporated into a pyrrolidine ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. The presence of a reactive primary amine allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks. This compound is supplied as a hydrochloride salt to improve its stability and handling properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 670253-59-5 | |

| Molecular Formula | C₇H₁₅ClN₂O | |

| Molecular Weight | 178.66 g/mol | |

| IUPAC Name | This compound | |

| Purity | Typically ≥95% | |

| Appearance | Not specified (likely a solid) | |

| Storage | Store at room temperature |

Applications in Synthesis

The primary utility of this compound lies in its function as a scaffold for introducing the aminopropyl-pyrrolidinone motif. The primary amine serves as a key handle for various chemical modifications.

Key Synthetic Applications:

-

Amide Bond Formation: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form a diverse range of amides. This is a fundamental reaction in the synthesis of many pharmaceutical agents.

-

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, allowing for the extension of the carbon skeleton.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in various drug classes, including antibacterials and diuretics.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are scaffolds known for their diverse biological activities.

The following workflow illustrates the potential integration of this building block in a drug discovery program.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in common synthetic transformations.

Protocol 1: General Procedure for Amide Synthesis via Acylation

This protocol describes the reaction of this compound with an acid chloride to form an amide derivative.

Materials:

-

This compound

-

Acyl chloride of choice (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the suspension to 0 °C using an ice bath.

-

Add a tertiary amine base, such as triethylamine (2.2 eq), dropwise to the stirred suspension. This will neutralize the hydrochloride salt and the HCl generated during the reaction.

-

In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

The following diagram outlines the workflow for this amide synthesis protocol.

Protocol 2: General Procedure for Reductive Amination

This protocol details the synthesis of a secondary amine derivative by reacting 3-Amino-1-(pyrrolidin-1-yl)propan-1-one with an aldehyde.

Materials:

-

This compound

-

Aldehyde or ketone of choice (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE or DCM.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Add the aldehyde or ketone (1.0 eq) to the mixture.

-

Stir the reaction for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the desired secondary amine.

Safety Information

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and equipment. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.

Application Notes and Protocols for the Derivatization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound containing a primary amine group, making it amenable to a variety of derivatization reactions.[1][2][3][4] Derivatization is a common strategy employed in analytical chemistry and drug development to enhance the properties of a molecule for analysis, improve its detectability, or to conjugate it to other molecules of interest. These application notes provide detailed protocols for common derivatization strategies that can be applied to this compound, including acylation for chromatographic analysis and fluorescent labeling for sensitive detection in biological matrices.

The primary amine of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one serves as the main functional group for these derivatization reactions. The choice of derivatizing reagent will depend on the specific application, such as enhancing volatility for gas chromatography (GC), improving ionization for mass spectrometry (MS), or adding a fluorophore for fluorescence-based detection methods.

Data Presentation

Table 1: Comparison of Derivatization Agents for Analytical Applications

| Derivatizing Agent | Reaction Type | Typical Application | Expected Improvement | Reference Compound Purity |

| Boc Anhydride | Acylation | HPLC-UV | Increased lipophilicity, UV chromophore addition | >99%[5] |

| Trifluoroacetic Anhydride (TFAA) | Acylation | GC-FID/MS | Increased volatility | Not specified[6] |

| Dansyl Chloride (DNS-Cl) | Sulfonylation | HPLC-Fluorescence, LC-MS | Fluorescent labeling, improved ionization | Not specified[7] |

| FMOC-Cl | Acylation | HPLC-Fluorescence | Fluorescent labeling | Not specified[7] |

| DBD-PyNCS | Isothiocyanate Reaction | HPLC-Fluorescence | Chiral separation, fluorescent labeling | Not specified[8] |

Note: The data presented for reference compounds is based on literature for similar molecules and should be considered as a guideline. Actual results for this compound may vary and require optimization.

Experimental Protocols

Protocol 1: Acylation with Boc Anhydride for HPLC-UV Analysis

This protocol is adapted from a pre-column derivatization method for a similar compound, 3-aminopyrrolidine hydrochloride, to improve its detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[5]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Methanol (HPLC grade)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Dissolve 10 mmol of this compound in 10 mL of methanol in a reaction vial.

-

Stir the solution until the compound is fully dissolved.

-

Add 30 mmol of triethylamine to the solution and stir at room temperature for 15 minutes. This will neutralize the hydrochloride salt and deprotonate the primary amine.

-

Slowly add 12 mmol of Boc anhydride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 8 hours with continuous stirring.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting Boc-protected derivative can be redissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Expected Outcome: The reaction is expected to yield the N-Boc protected derivative, which will have increased retention on a reverse-phase HPLC column and a UV absorbance profile suitable for detection. A purity of over 99% has been reported for a similar derivatization.[5]

Protocol 2: Fluorescent Labeling with Dansyl Chloride for Sensitive Detection

This protocol describes a general method for labeling primary amines with dansyl chloride, a common fluorescent reagent.[7] This derivatization is useful for increasing the sensitivity of detection in liquid chromatography with fluorescence detection (LC-FLD) or mass spectrometry (LC-MS).

Materials:

-